N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide
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Description
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C21H21F3N4O and its molecular weight is 402.421. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Convergent Synthesis of Trifluoromethyl-Substituted Compounds : A study detailed the convergent synthesis of a series of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones, starting from isatin and various ketones. The synthesis involved a cyclocondensation reaction leading to compounds with potential biological activities, emphasizing the importance of trifluoromethyl groups in medicinal chemistry (Bonacorso et al., 2016).
Biological Activity
Antimicrobial Activity of Triazole Derivatives : Research into substituted 1,2,3-triazoles synthesized from 4-azido-8-(trifluoromethyl)quinoline demonstrated significant antimicrobial activity. These findings underscore the potential of incorporating trifluoromethyl and quinoline moieties into antimicrobial agents, offering insights into the design of new therapeutics (Holla et al., 2005).
Antifungal and Cytotoxic Activities
Synthesis of Carboxamide Derivatives : A study on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed that these compounds possess potent cytotoxic activities, with some displaying IC(50) values less than 10 nM against various cancer cell lines. This highlights the potential of quinoline and naphthyridine derivatives in cancer therapy (Deady et al., 2003).
Antileishmanial and Cytotoxic Activities : The synthesis of fused and nonfused tetrahydroquinoline derivatives was explored for their antileishmanial and cytotoxic activities. This research provides a foundation for developing novel drugs for leishmaniasis, a neglected tropical disease (Madkour et al., 2018).
Synthesis Techniques
Novel Synthetic Routes for Heterocyclic Compounds : Research into the efficient synthesis of pyranoquinolines from 1-acetyl N-aryl cyclopentanecarboxamides showcases innovative approaches to creating complex heterocyclic systems. These methods contribute to the broader toolkit available for synthesizing pharmacologically relevant molecules (Zhang et al., 2007).
Properties
IUPAC Name |
N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c22-21(23,24)19-11-12-27(26-19)13-14-28(16-6-2-3-7-16)20(29)18-10-9-15-5-1-4-8-17(15)25-18/h1,4-5,8-12,16H,2-3,6-7,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKIWVHGHHKWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.